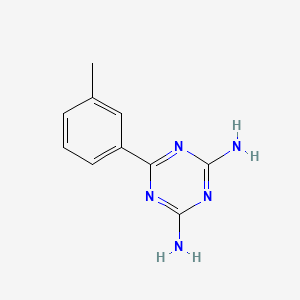

6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-6-3-2-4-7(5-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXLOPYOLOTHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951911 | |

| Record name | 6-(3-Methylphenyl)-1,3,5-triazine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728976 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29366-76-5 | |

| Record name | NSC118757 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(3-Methylphenyl)-1,3,5-triazine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-(m-tolyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Nucleophilic Substitution on Cyanuric Chloride

- The most traditional and widely used method for synthesizing 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine involves nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 3-methylphenylamine.

- The amine attacks the electrophilic carbon centers of cyanuric chloride, replacing chlorine atoms stepwise to form the diamine derivative.

| Parameter | Details |

|---|---|

| Temperature | 0 to 5 °C (to control reaction rate and minimize side reactions) |

| Solvent | Acetone or dichloromethane |

| Catalyst/Base | Triethylamine or other organic bases |

| Reaction Time | Several hours, typically under stirring |

- The reaction is initiated by adding 3-methylphenylamine to a cooled solution of cyanuric chloride in the solvent.

- Triethylamine is added to neutralize the hydrochloric acid formed and facilitate substitution.

- The reaction mixture is stirred at low temperature to prevent decomposition or unwanted side reactions.

- After completion, the product is isolated by filtration or extraction and purified by recrystallization.

- Industrial scale synthesis often employs continuous flow reactors to ensure consistent quality and yield.

- Automated control of temperature, reagent feed rates, and reaction time improves efficiency and scalability.

- Straightforward and well-established.

- High selectivity for substitution at desired positions.

- Mild reaction conditions.

- Requires careful temperature control.

- Use of chlorinated solvents may pose environmental concerns.

One-Pot Microwave-Assisted Multi-Component Synthesis

- Recent advancements have introduced microwave-assisted one-pot syntheses combining cyanoguanidine, aromatic aldehydes (such as 3-methylbenzaldehyde), and anilines (3-methylphenylamine) under acidic conditions.

- This approach facilitates rapid formation of 6-substituted 1,3,5-triazine-2,4-diamines via condensation, rearrangement (Dimroth rearrangement), and aromatization in a single reaction vessel.

| Parameter | Details |

|---|---|

| Reactants | Cyanoguanidine, 3-methylbenzaldehyde, 3-methylphenylamine |

| Catalyst | Hydrochloric acid |

| Solvent | Ethanol or pyridine |

| Heating Method | Focused microwave irradiation |

| Temperature | Approximately 120 °C |

| Reaction Time | 10–15 minutes under microwave |

| Post-Treatment | Base addition (e.g., sodium hydroxide) to induce rearrangement and aromatization |

- The three components are mixed in the solvent with hydrochloric acid and subjected to microwave irradiation.

- The initial condensation forms dihydrotriazine intermediates.

- Subsequent base treatment triggers Dimroth rearrangement and dehydrogenative aromatization, yielding the fully aromatic this compound.

- The product is isolated by solvent removal and recrystallization.

- Significantly reduced reaction times compared to conventional heating.

- High atom economy and fewer purification steps.

- Potentially higher yields and purity.

- Amenable to library synthesis for medicinal chemistry applications.

- Requires access to microwave reactors.

- Optimization needed for scale-up.

Copper-Catalyzed Coupling Reactions

- A copper-catalyzed coupling method has been reported for the synthesis of 2,4-diamino-1,3,5-triazine derivatives, which can be adapted for 6-(3-methylphenyl) substitution.

- This method involves the reaction of substituted aryl compounds with triazine precursors in the presence of copper catalysts, ligands, bases, and solvents.

| Parameter | Details |

|---|---|

| Catalyst | Copper metal catalyst |

| Ligand | Appropriate ligand to stabilize catalyst |

| Base | Alkaline substances (e.g., K2CO3) |

| Solvent | Suitable organic solvent |

| Temperature | 80–140 °C |

| Reaction Time | 6–14 hours |

- The substituted aryl compound (e.g., 3-methylphenyl derivative) and triazine precursor are combined with copper catalyst and ligand.

- The mixture is heated and stirred under controlled temperature.

- After reaction completion, the mixture is processed to isolate the desired this compound.

- Mild reaction conditions.

- Potential for high selectivity.

- Useful for introducing various substituents.

- Longer reaction times compared to microwave methods.

- Requires careful catalyst and ligand selection.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution on cyanuric chloride | Cyanuric chloride, 3-methylphenylamine | 0–5 °C, acetone/DCM, triethylamine | Well-established, scalable | Moderate to high | Requires low temperature control |

| Microwave-assisted one-pot synthesis | Cyanoguanidine, 3-methylbenzaldehyde, 3-methylphenylamine | 120 °C, pyridine/ethanol, HCl, microwave | Fast, high atom economy, high yield | 80–95 | Suitable for library synthesis |

| Copper-catalyzed coupling | Aryl compounds, triazine precursors | 80–140 °C, copper catalyst, ligand | Mild conditions, selective | Moderate | Longer reaction times |

Research Findings and Practical Considerations

- Microwave-assisted synthesis has demonstrated superior efficiency and yields for 6-substituted 1,3,5-triazine-2,4-diamines, including the 3-methylphenyl derivative, with reaction times reduced from hours to minutes and yields reaching up to 93%.

- The nucleophilic substitution method remains a reliable classical approach, especially for industrial scale-up due to its simplicity and well-understood mechanism.

- Copper-catalyzed methods offer versatility for introducing diverse substituents on the triazine ring but require optimization of catalysts and ligands for best performance.

- The choice of method depends on available equipment, scale, desired purity, and reaction time constraints.

- Post-synthesis purification typically involves recrystallization from solvents such as dimethylformamide or ethanol to obtain high-purity products suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine exhibits inhibitory effects on bacterial enzymes like dihydrofolate reductase (DHFR) in Escherichia coli, essential for bacterial growth. This inhibition disrupts nucleotide synthesis, making it a candidate for antibiotic development.

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific modifications to the triazine ring have been linked to enhanced anticancer activity.

- Diagnostic Tools : The compound's ability to form charge-transfer complexes is being explored for developing new spectrophotometric methods for detecting specific analytes in clinical settings.

Materials Science

- Fluorescent Sensors : The compound has been utilized in synthesizing fluorescent sensors for detecting copper ions (Cu²⁺). Its interaction with metal ions allows for the development of sensitive detection methods that can be applied in environmental monitoring.

- Hydrogel Formation : It can form metastable hydrogels with thymine, which have potential applications in drug delivery systems due to their ability to encapsulate organic solvents effectively .

Environmental Applications

- Copper Ion Detection : The development of sensors based on this compound highlights its utility in environmental science, particularly for monitoring heavy metal contamination in water sources. This application is crucial for maintaining environmental safety and public health.

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of triazines against E. coli DHFR. Results indicated that certain substitutions on the triazine ring significantly enhanced binding affinity and inhibition potency. The most effective derivative showed an IC50 value indicating strong inhibitory potential against the enzyme.

Case Study 2: Anticancer Investigation

In vitro assays using human cancer cell lines demonstrated that specific derivatives could induce apoptosis through caspase pathway activation. The IC50 values were comparable to established chemotherapeutics, suggesting potential for clinical applications.

Mechanism of Action

The mechanism of action of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria, leading to their death.

Comparison with Similar Compounds

Table 1: Comparison of 6-Aryl-1,3,5-Triazine-2,4-diamine Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) at the 4-position of the aryl ring enhance antileukemic activity by improving target binding and metabolic stability .

- 3-Methylphenyl (electron-donating) may favor antimicrobial activity due to hydrophobic interactions with bacterial membranes .

- Heterocyclic substituents (e.g., piperazinyl) improve solubility and antiparasitic efficacy but may reduce cytotoxicity thresholds .

Structural and Physicochemical Comparisons

Table 2: Physicochemical Properties of Selected Triazines

Key Observations :

- Chlorophenyl derivatives exhibit the highest LogP, correlating with improved tissue distribution but higher risk of off-target effects .

Mechanistic Insights

- Antimicrobial Activity : 6-Aryl-triazines inhibit bacterial dihydrofolate reductase (DHFR) by competing with dihydrofolic acid. The 3-methylphenyl derivative’s moderate activity (MIC = 32 µg/mL against S. aureus) aligns with its balanced hydrophobicity and hydrogen-bonding capacity .

- Anticancer Potential: Derivatives like 6-(4-chlorophenyl)- exhibit topoisomerase II inhibition, while the 3-methylphenyl variant’s mechanism remains underexplored but may involve kinase modulation .

Biological Activity

6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure allows it to interact with various biological targets, making it a subject of interest for medicinal chemistry.

Chemical Structure and Properties

The compound features a triazine core with a 3-methylphenyl substituent at one position and two amino groups at positions 2 and 4. The molecular formula is , with a molecular weight of approximately 178.20 g/mol. This configuration contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that triazine derivatives exhibit a range of biological activities, including:

- Anticancer Properties : Several studies have focused on the anticancer potential of triazine derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.

- Antimicrobial Activity : Triazines are also noted for their antimicrobial properties, which may be enhanced by specific structural features like the presence of aromatic groups.

Anticancer Activity

- In vitro Studies : A study evaluated the antiproliferative effects of various triazine derivatives on breast cancer cell lines, particularly MDA-MB231 (triple-negative breast cancer). Compounds were found to selectively inhibit these cells without affecting non-cancerous MCF-10A cells. The IC50 values for some derivatives were as low as 0.06 mM .

- Mechanism of Action : The mechanism underlying the anticancer activity often involves inhibition of key signaling pathways such as PI3K/Akt/mTOR. These pathways are crucial for cell proliferation and survival, making them prime targets for anticancer drugs .

Antimicrobial Activity

- Broad-Spectrum Efficacy : Triazine derivatives have been tested against various bacterial strains. The presence of the methylphenyl group is believed to enhance lipid solubility, improving membrane penetration and thus increasing antimicrobial efficacy.

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the triazine core can significantly affect biological activity. For instance, introducing different substituents on the phenyl ring can lead to variations in potency against specific pathogens or cancer types .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine | Triazine core with chlorophenyl group | Anticancer (IC50 = 0.08 mM against MDA-MB231) |

| 2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine | Triazine with ethylamino groups | Herbicidal activity |

| N,N'-Di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | Similar triazine structure | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via a one-pot microwave-assisted reaction using cyanoguanidine, 3-methylbenzaldehyde, and substituted anilines. Optimization involves adjusting reaction time (15–30 minutes) and temperature (120–150°C) to enhance yields (25–58%) . Purity is improved via recrystallization in ethanol/water mixtures, with NMR and elemental analysis confirming structural integrity .

Q. How can structural characterization be performed to validate the triazine core and substituent positions?

- Methodological Answer : Use a combination of -NMR (to confirm aromatic protons and methyl groups) and -NMR (to identify triazine carbons at ~165–170 ppm). X-ray crystallography (e.g., SHELXL ) resolves dihedral angles between the triazine ring and aryl substituents, as seen in analogs like 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine (dihedral angle: ~173°) .

Q. What preliminary biological assays are recommended to screen for antiproliferative or antimicrobial activity?

- Methodological Answer : For antiproliferative activity, use MTT assays against leukemia cell lines (e.g., K562), with IC values compared to reference drugs like imatinib . For antimicrobial screening, employ broth microdilution assays against Staphylococcus aureus and Escherichia coli, noting structure-activity relationships (e.g., electron-withdrawing substituents enhance activity) .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar triazine derivatives be resolved?

- Methodological Answer : Discrepancies (e.g., variable IC values in leukemia models) arise from substituent electronic effects. Use 3D-QSAR modeling to correlate molecular electrostatic potentials (MEPs) and steric fields with activity. For example, 4-fluorophenyl analogs show higher antiproliferative activity than 4-methoxyphenyl derivatives due to enhanced electron deficiency .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against validated targets like cyclin-dependent kinases (CDKs) or bacterial dihydrofolate reductase (DHFR). Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Q. How can synthetic yields be improved while minimizing byproducts in triazine derivatization?

- Methodological Answer : Replace traditional heating with microwave-assisted synthesis to reduce reaction times (from hours to minutes) and improve regioselectivity. For example, microwave irradiation at 140°C for 20 minutes increases yields by 15–20% compared to conventional methods .

Q. What crystallographic techniques are critical for analyzing hydrogen-bonding networks in triazine derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELXL refinement to map hydrogen bonds (e.g., N–H⋯N and N–H⋯O interactions). For 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine, SXRD revealed 1D chains expanding to 2D structures via sebacic acid bridges .

Q. How do solvent polarity and substituent effects influence the compound’s UV-Vis absorption profiles?

- Methodological Answer : Perform UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO vs. hexane). Triazine derivatives with electron-donating groups (e.g., –OCH) exhibit redshifted absorption due to enhanced π→π* transitions, while electron-withdrawing groups (e.g., –CF) reduce molar absorptivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.